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Compound of Interest

Compound Name: J208

Cat. No.: B15568918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the J208 promoter (also

known as BBa_J23108), a member of the Anderson family of constitutive promoters, in genetic

circuit design and application. This document includes detailed protocols for characterization

and cloning, quantitative data on promoter strength, and visualizations to aid in experimental

design.

Introduction to the J208 Promoter
The J208 promoter is a constitutive prokaryotic promoter widely used in synthetic biology for

driving gene expression in Escherichia coli. It is part of the Anderson promoter collection, a

series of promoters of varying, well-characterized strengths.[1] As a constitutive promoter, J208
initiates transcription at a relatively constant rate, independent of the presence of inducers or

repressors, making it a valuable tool for establishing baseline expression levels or for the

continuous production of proteins.

Key Characteristics:

Part Name: BBa_J23108

Family: Anderson Promoter Collection

Type: Constitutive
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Chassis:E. coli and other prokaryotes

Strength: Medium

Quantitative Data: Promoter Strength
The strength of the J208 promoter has been characterized relative to other members of the

Anderson promoter family. These measurements are typically performed using reporter genes

such as Green Fluorescent Protein (GFP) or luciferase and are often expressed relative to a

reference promoter (e.g., BBa_J23100).
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Promoter Part Sequence (5' to 3')
Relative Strength (to
J23100)

BBa_J23119

(Consensus/Strongest)

ttgacagctagctcagtcctaggtataat

gctagc
~1.8

BBa_J23100 (Reference)
ttgacggctagctcagtcctaggtacagt

gctagc
1.00

BBa_J23102
ttgacagctagctcagtcctaggtactgtg

ctagc
0.86

BBa_J23101
tttacagctagctcagtcctaggtattatgc

tagc
0.70

BBa_J23108 (J208)
ctgacagctagctcagtcctaggtataat

gctagc
0.51

BBa_J23106
tttacggctagctcagtcctaggtatagtg

ctagc
0.47

BBa_J23107
tttacggctagctcagccctaggtattatg

ctagc
0.36

BBa_J23105
tttacggctagctcagtcctaggtactatg

ctagc
0.24

BBa_J23114
tctagagctagctcagtcctaggtattatg

ctagc
0.12

BBa_J23103
ctgatagctagctcagtcctagggattat

gctagc
0.01

Note: The relative strengths can vary depending on the experimental context, including the

plasmid backbone, reporter gene, E. coli strain, and growth conditions.[2] The data presented

here is a compilation from iGEM registry characterization data.

Experimental Protocols
Protocol for Cloning the J208 Promoter into an
Expression Vector
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This protocol outlines the steps for inserting the J208 promoter upstream of a gene of interest

(GOI) in a target vector using standard restriction enzyme cloning.

Materials:

DNA containing the J208 promoter sequence (e.g., synthesized oligo, iGEM distribution kit)

Target expression vector with a suitable multiple cloning site (MCS)

Restriction enzymes (e.g., EcoRI and PstI, depending on the vector and promoter flanking

sites)

T4 DNA Ligase and buffer

Competent E. coli cells (e.g., DH5α for cloning)

LB agar plates with appropriate antibiotic

Standard molecular biology reagents and equipment

Procedure:

Promoter and Vector Preparation:

If using synthesized oligos, anneal the complementary strands to form the double-

stranded J208 promoter.

Digest both the J208 promoter DNA and the target expression vector with the chosen

restriction enzymes (e.g., EcoRI and PstI). Follow the manufacturer's protocol for reaction

setup and incubation times.

Run the digested products on an agarose gel to separate the fragments.

Excise the desired DNA bands (the J208 promoter and the linearized vector) and purify

the DNA using a gel extraction kit.

Ligation:
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Set up a ligation reaction with the purified J208 promoter insert and the linearized vector

at a molar ratio of approximately 3:1 (insert:vector).

Add T4 DNA Ligase and its corresponding buffer.

Incubate the reaction, typically at 16°C overnight or at room temperature for 1-2 hours.

Transformation:

Transform the ligation mixture into competent E. coli cells (e.g., DH5α) using a standard

heat-shock or electroporation protocol.

Plate the transformed cells onto LB agar plates containing the appropriate antibiotic for the

expression vector.

Incubate the plates overnight at 37°C.

Verification:

Select several colonies from the plate and grow them overnight in liquid LB medium with

the corresponding antibiotic.

Isolate the plasmid DNA from the overnight cultures using a miniprep kit.

Verify the presence and correct orientation of the J208 promoter insert by restriction digest

analysis and/or Sanger sequencing.

Protocol for Characterizing J208 Promoter Strength
using a Fluorescent Reporter
This protocol describes how to quantify the strength of the J208 promoter by measuring the

expression of a downstream fluorescent reporter gene, such as GFP.

Materials:

E. coli strain (e.g., DH10B or MG1655)

Expression vector containing the J208-GFP construct
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Control vectors (e.g., a vector with a different promoter from the Anderson collection driving

GFP, and a promoterless vector as a negative control)

LB medium with the appropriate antibiotic

96-well microplate (black with a clear bottom for fluorescence measurements)

Microplate reader with fluorescence and absorbance detection capabilities or a flow

cytometer.

Procedure:

Strain Transformation:

Transform the E. coli strain with the J208-GFP construct and control plasmids.

Plate on selective LB agar plates and incubate overnight at 37°C.

Culture Preparation:

Inoculate single colonies from each transformation into 5 mL of LB medium with the

appropriate antibiotic.

Grow the cultures overnight at 37°C with shaking.

Microplate Reader Assay:

The next day, measure the optical density at 600 nm (OD600) of the overnight cultures.

Dilute the cultures to a starting OD600 of 0.05 in fresh LB medium with antibiotic in the

wells of a 96-well microplate. Include a blank well with only LB medium.

Incubate the plate in the microplate reader at 37°C with shaking.

Measure the OD600 and fluorescence (e.g., excitation at 485 nm and emission at 528 nm

for GFP) at regular intervals (e.g., every 15-30 minutes) for several hours, until the cells

reach stationary phase.
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Data Analysis:

Subtract the blank values from the OD600 and fluorescence readings.

Normalize the fluorescence signal by the cell density by calculating the ratio of

Fluorescence / OD600 for each time point.

Plot the normalized fluorescence over time to observe the expression dynamics.

The promoter strength can be reported as the maximum normalized fluorescence or the

rate of fluorescence increase during the exponential growth phase.

Flow Cytometry (Optional):

For single-cell analysis, take samples from the cultures at a specific time point (e.g., mid-

exponential phase).

Dilute the samples in phosphate-buffered saline (PBS).

Analyze the samples using a flow cytometer to measure the fluorescence intensity of

individual cells.[3][4] This provides a distribution of promoter activity within the cell

population.

Visualizations
Genetic Circuit Diagram
The following diagram illustrates a simple genetic circuit where the J208 promoter constitutively

drives the expression of a Green Fluorescent Protein (GFP) reporter gene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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